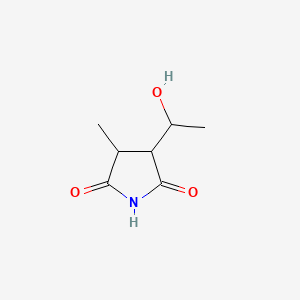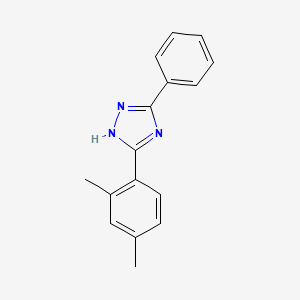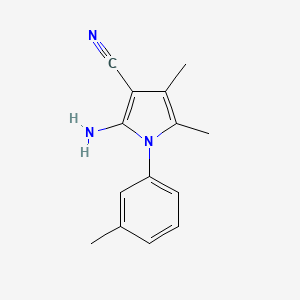![molecular formula C17H14N2O4S B12885995 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- CAS No. 637354-45-1](/img/structure/B12885995.png)
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 3-nitrophenyl group and a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-1-tosyl-1H-pyrrole typically involves the reaction of 3-nitrobenzaldehyde with pyrrole in the presence of a tosylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired pyrrole derivative.
Industrial Production Methods: While specific industrial production methods for 2-(3-nitrophenyl)-1-tosyl-1H-pyrrole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-(3-Aminophenyl)-1-tosyl-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-1-tosyl-1H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The pyrrole ring can also interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
2-(3-Nitrophenyl)pyrrole: Lacks the tosyl group, which may affect its reactivity and biological activity.
1-Tosyl-1H-pyrrole: Lacks the nitrophenyl group, which may reduce its potential as a bioactive molecule.
3-Nitrophenyl-1H-pyrrole: Similar structure but without the tosyl group, affecting its chemical properties.
Uniqueness: 2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole is unique due to the presence of both the nitrophenyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
637354-45-1 |
|---|---|
Formule moléculaire |
C17H14N2O4S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2-(3-nitrophenyl)pyrrole |
InChI |
InChI=1S/C17H14N2O4S/c1-13-7-9-16(10-8-13)24(22,23)18-11-3-6-17(18)14-4-2-5-15(12-14)19(20)21/h2-12H,1H3 |
Clé InChI |
HMYIGCFCZOPUOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)



![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)

![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)


